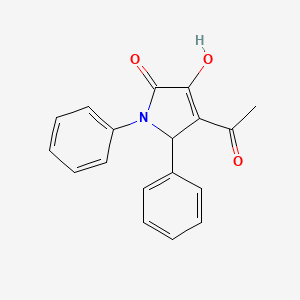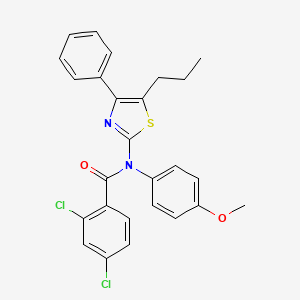
2-(4-chlorophenyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-4-quinolinecarboxamide, also known as CQ, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its various applications in scientific research. CQ is a potent inhibitor of autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-4-quinolinecarboxamide has been widely used in scientific research for its ability to inhibit autophagy. Autophagy is a cellular process that involves the degradation and recycling of cellular components to maintain cellular homeostasis. Dysregulation of autophagy has been linked to various diseases, including cancer, neurodegenerative disorders, and infectious diseases. 2-(4-chlorophenyl)-4-quinolinecarboxamide has been shown to sensitize cancer cells to chemotherapy by inhibiting autophagy, making it a potential therapeutic agent for cancer treatment. 2-(4-chlorophenyl)-4-quinolinecarboxamide has also been studied for its potential use in the treatment of infectious diseases, such as malaria and COVID-19.
Mécanisme D'action
2-(4-chlorophenyl)-4-quinolinecarboxamide inhibits autophagy by blocking the fusion of autophagosomes with lysosomes, which prevents the degradation of cellular components. 2-(4-chlorophenyl)-4-quinolinecarboxamide also inhibits the lysosomal acidification required for autophagy, leading to the accumulation of autophagosomes. The accumulation of autophagosomes can lead to the activation of the apoptotic pathway, resulting in cell death.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. 2-(4-chlorophenyl)-4-quinolinecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(4-chlorophenyl)-4-quinolinecarboxamide has been studied for its potential use in the treatment of infectious diseases, such as malaria and COVID-19.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-4-quinolinecarboxamide has several advantages as a research tool. It is a potent inhibitor of autophagy, making it a valuable tool for studying the role of autophagy in various cellular processes and diseases. 2-(4-chlorophenyl)-4-quinolinecarboxamide is also relatively easy to obtain and has a low cost compared to other autophagy inhibitors. However, 2-(4-chlorophenyl)-4-quinolinecarboxamide has some limitations. It has been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, 2-(4-chlorophenyl)-4-quinolinecarboxamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the use of 2-(4-chlorophenyl)-4-quinolinecarboxamide in scientific research. One direction is the development of more specific autophagy inhibitors that can target specific components of the autophagy pathway. Another direction is the use of 2-(4-chlorophenyl)-4-quinolinecarboxamide in combination with other drugs to enhance its therapeutic effects. Additionally, the use of 2-(4-chlorophenyl)-4-quinolinecarboxamide in the treatment of infectious diseases, such as malaria and COVID-19, is an area of active research. Overall, 2-(4-chlorophenyl)-4-quinolinecarboxamide has a promising future as a research tool and potential therapeutic agent.
Méthodes De Synthèse
2-(4-chlorophenyl)-4-quinolinecarboxamide can be synthesized through a multi-step process involving the condensation of 4-chloroaniline with 2-cyanobenzaldehyde, followed by cyclization and subsequent amidation. The final product is obtained after purification through recrystallization.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQZEVKHEAKKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Chlorophenyl)-4-quinolinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-2-propen-1-yl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4926007.png)
![1'-(2-ethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4926019.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926040.png)
![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B4926045.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(3-hydroxy-2,2-dimethylpropyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4926051.png)
![2-(2-oxo-1,3-oxazolidin-3-yl)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4926058.png)
![N'-(1-ethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B4926061.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B4926078.png)

![N-[(3,5-dichloro-2-methoxyphenyl)(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B4926096.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-fluorobenzamide](/img/structure/B4926101.png)

